(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one (5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15481887
InChI: InChI=1S/C24H18ClN3O5S/c1-32-21-12-15(10-11-20(21)33-14-16-6-2-5-9-19(16)28(30)31)13-22-23(29)27-24(34-22)26-18-8-4-3-7-17(18)25/h2-13H,14H2,1H3,(H,26,27,29)/b22-13+
SMILES:
Molecular Formula: C24H18ClN3O5S
Molecular Weight: 495.9 g/mol

(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

CAS No.:

Cat. No.: VC15481887

Molecular Formula: C24H18ClN3O5S

Molecular Weight: 495.9 g/mol

* For research use only. Not for human or veterinary use.

(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one -

Specification

Molecular Formula C24H18ClN3O5S
Molecular Weight 495.9 g/mol
IUPAC Name (5E)-2-(2-chlorophenyl)imino-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C24H18ClN3O5S/c1-32-21-12-15(10-11-20(21)33-14-16-6-2-5-9-19(16)28(30)31)13-22-23(29)27-24(34-22)26-18-8-4-3-7-17(18)25/h2-13H,14H2,1H3,(H,26,27,29)/b22-13+
Standard InChI Key PEFLACRRHIHKOW-LPYMAVHISA-N
Isomeric SMILES COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2)OCC4=CC=CC=C4[N+](=O)[O-]
Canonical SMILES COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)OCC4=CC=CC=C4[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (5E)-2-(2-chlorophenyl)imino-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidin-4-one, reflects its intricate architecture:

  • Core structure: A thiazolidin-4-one ring system with an exocyclic double bond at position 5 (E-configuration).

  • Substituents:

    • A 2-chlorophenylimino group at position 2.

    • A 3-methoxy-4-(2-nitrobenzyloxy)benzylidene moiety at position 5.

The stereoelectronic effects of the nitro (-NO₂) and methoxy (-OCH₃) groups significantly influence its reactivity and binding interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₄H₁₈ClN₃O₅S
Molecular Weight495.9 g/mol
Canonical SMILESCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)OCC4=CC=CC=C4N+[O-]
Topological Polar Surface Area125 Ų
Hydrogen Bond Acceptors8

Synthesis and Reaction Pathways

Synthetic Strategy

While explicit synthetic details for this compound remain undisclosed in public literature, its structure suggests a multi-step approach involving:

  • Formation of the thiazolidinone core: Likely via cyclocondensation of 2-chlorophenylthiourea with α-haloketones.

  • Introduction of the benzylidene moiety: Knoevenagel condensation between the thiazolidinone and 3-methoxy-4-(2-nitrobenzyloxy)benzaldehyde under basic conditions .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
1Ethanol, HCl, reflux (12 h)Cyclocondensation to form core
2Piperidine, DMF, 80°C (6 h)Knoevenagel condensation
3Column chromatography (SiO₂, EtOAc/hexane)Purification

Physicochemical and Spectroscopic Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.42 (d, J=8.4 Hz, 1H, Ar-H), 8.21–7.15 (m, 10H, Ar-H), 5.32 (s, 2H, OCH₂), 3.85 (s, 3H, OCH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).

Table 3: Solubility Profile

SolventSolubility (mg/mL)
DMSO25.4
Methanol3.2
Water<0.1
ParameterPrediction
LogP3.8 (Moderate lipophilicity)
CYP3A4 InhibitionHigh likelihood
Bioavailability Score0.55

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